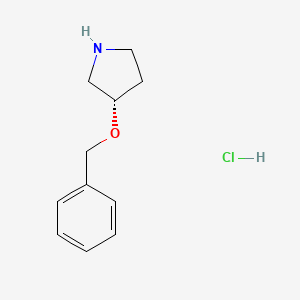

(s)-3-Benzyloxy-pyrrolidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-phenylmethoxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11;/h1-5,11-12H,6-9H2;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPRPABXTKKPPY-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661368 | |

| Record name | (3S)-3-(Benzyloxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931409-74-4 | |

| Record name | (3S)-3-(Benzyloxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 931409-74-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (S)-3-Benzyloxy-pyrrolidine Hydrochloride

This guide provides a comprehensive overview of the essential physical and chemical properties of (S)-3-Benzyloxy-pyrrolidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical insights into its characterization, ensuring a foundation of scientific integrity and utility in the laboratory.

Introduction: A Key Chiral Building Block

This compound is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural scaffold is a valuable component in the synthesis of a wide array of bioactive molecules. The presence of the benzyloxy group at the stereogenic center and its nature as a hydrochloride salt impart specific properties that are crucial for its application in synthetic chemistry, influencing its reactivity, solubility, and handling. Understanding these fundamental physical properties is paramount for its effective use as a chiral building block in the development of novel therapeutics.

Core Physicochemical Properties

The utility of a chemical compound in a research and development setting is fundamentally linked to its physical properties. These characteristics dictate storage conditions, solvent selection for reactions and purification, and the analytical methods for its characterization.

General and Structural Properties

The foundational identity of this compound is established by its molecular structure and associated identifiers.

Diagram 1: Molecular Structure of this compound

A 2D representation of the this compound structure.

A summary of the key identification and physical parameters is presented in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | (3S)-3-(Phenylmethoxy)pyrrolidine hydrochloride | [1] |

| CAS Number | 931409-74-4 | [2] |

| Molecular Formula | C₁₁H₁₆ClNO | [1][2] |

| Molecular Weight | 213.70 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | ~180 - 190 °C (approximate) | [1] |

| Solubility | Soluble in polar solvents such as water, methanol, and ethanol. | [1] |

| Chirality | (S)-configuration at the C3 position of the pyrrolidine ring. | [1] |

Experimental Protocols for Physical Characterization

To ensure the quality and identity of this compound for research and development, a series of standard characterization experiments are essential. The following section details the methodologies for these key analyses.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity for a crystalline solid. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.

Apparatus:

-

Capillary melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[3]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-15 °C per minute initially.

-

Once the temperature is within 20 °C of the expected melting point (~180 °C), reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted. This range is the melting point of the sample.

-

For accuracy, it is advisable to perform the measurement in triplicate and report the average range.

Solubility Assessment

Rationale: Understanding the solubility of the compound in various solvents is critical for selecting appropriate solvent systems for chemical reactions, purification processes like recrystallization, and for the preparation of solutions for biological assays.

Apparatus:

-

Vials or test tubes

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Various solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate)

Procedure for Qualitative Assessment:

-

To a series of labeled vials, add approximately 10 mg of this compound.

-

To each vial, add 1 mL of a different solvent.

-

Agitate the mixtures vigorously using a vortex mixer or by stirring for 1-2 minutes.

-

Visually inspect each vial for the dissolution of the solid. Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

Procedure for Quantitative Assessment (Static Equilibrium Method):

-

Prepare saturated solutions by adding an excess amount of the compound to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed vial.[4]

-

Equilibrate the solutions at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) with continuous stirring to ensure equilibrium is reached.[4]

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy (if a chromophore is present and a calibration curve is established) or by evaporating the solvent and weighing the residue.

-

Express the solubility in terms of g/100 mL or mol/L.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the compound, serving as a definitive confirmation of its identity.

Diagram 2: General Workflow for Spectroscopic Analysis

A simplified workflow for the comprehensive spectroscopic characterization of the compound.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, NMR confirms the presence of the pyrrolidine ring, the benzyl group, and their connectivity.

Typical ¹H NMR Spectral Data (Predicted):

-

Aromatic Protons (C₆H₅): Multiplet in the range of δ 7.2-7.4 ppm.

-

Benzyl CH₂ (O-CH₂-Ph): Singlet or AB quartet around δ 4.5 ppm.

-

Pyrrolidine CH-O: Multiplet around δ 4.0-4.2 ppm.

-

Pyrrolidine CH₂-N: Multiplets in the range of δ 3.0-3.5 ppm.

-

Pyrrolidine CH₂: Multiplet around δ 2.0-2.3 ppm.

Typical ¹³C NMR Spectral Data (Predicted):

-

Aromatic Carbons (C₆H₅): Signals in the range of δ 127-138 ppm.

-

Pyrrolidine CH-O: Signal around δ 75-80 ppm.

-

Benzyl CH₂ (O-CH₂-Ph): Signal around δ 70 ppm.

-

Pyrrolidine CH₂-N: Signals in the range of δ 45-55 ppm.

-

Pyrrolidine CH₂: Signal around δ 30-35 ppm.

3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

Expected Characteristic Absorption Peaks:

-

N-H Stretch (secondary amine salt): Broad absorption in the range of 2700-2400 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Absorptions in the range of 3100-2850 cm⁻¹.[5]

-

C=C Stretch (aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹.[5]

-

C-O Stretch (ether): Strong absorption in the range of 1250-1000 cm⁻¹.[5]

-

C-N Stretch (amine): Absorption in the range of 1250-1000 cm⁻¹.[5]

3.3.3. Optical Rotation

Rationale: As a chiral compound, this compound will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties and confirm the enantiomeric identity of the sample.

Procedure:

-

Prepare a solution of the compound of a known concentration (c, in g/mL) in a suitable solvent (e.g., methanol).

-

Use a polarimeter with a light source of a specific wavelength (typically the sodium D-line, 589 nm).[6]

-

Measure the observed rotation (α) of the solution in a sample cell of a known path length (l, in decimeters).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l × c) .[6]

-

The sign of the rotation (+ for dextrorotatory, - for levorotatory) should be recorded.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical substance.

-

Hazard Identification: this compound is harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1]

Conclusion

This technical guide has outlined the key physical properties of this compound and provided standardized protocols for their determination. A thorough understanding and experimental verification of these properties are fundamental to the successful application of this important chiral intermediate in synthetic and medicinal chemistry. For any application, it is imperative to consult the specific certificate of analysis for the batch of material being used to obtain the most accurate and reliable data.

References

- 1. (3S)-3-Benzyloxypyrrolidine Hydrochloride Supplier China | High Purity CAS 1197377-87-9 | Product Details, Safety & Price [chemheterocycles.com]

- 2. CAS 931409-74-4 | this compound - Synblock [synblock.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eng.uc.edu [eng.uc.edu]

- 6. amherst.edu [amherst.edu]

A Senior Application Scientist's Technical Guide to (S)-3-Benzyloxy-pyrrolidine hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: (S)-3-Benzyloxy-pyrrolidine hydrochloride (CAS No. 931409-74-4)

Introduction: The Strategic Value of a Chiral Building Block

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds, including numerous FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of pharmacophore space that is often critical for achieving high-affinity and selective interactions with biological targets.[3]

This guide focuses on a specific and highly valuable derivative: This compound . The introduction of a benzyloxy group at the C3 position and the inherent chirality of the (S)-configuration make this molecule a strategic building block for synthesizing complex and stereospecific drug candidates. As a hydrochloride salt, it offers enhanced stability and solubility in aqueous media compared to its free base form, simplifying its use in subsequent synthetic steps.[4] This document provides an in-depth examination of its properties, synthesis, and application, grounded in established chemical principles and field-proven insights.

Part 1: Core Compound Identification and Properties

A precise understanding of a starting material's fundamental properties is the bedrock of reproducible and successful synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Parameter | Value | Source(s) |

| CAS Number | 931409-74-4 | [5] |

| IUPAC Name | (3S)-3-(benzyloxy)pyrrolidine hydrochloride | |

| Synonyms | (S)-3-Benzyloxy-pyrrolidine hcl; 3-(S)-Benzyloxy-pyrrolidine-hydrochloride; 3-(S)-O-Benzyl-pyrrolidinol hydrochloride; Pyrrolidine, 3-(phenylmethoxy)-, hydrochloride (1:1), (3S)- | [5] |

| Molecular Formula | C₁₁H₁₆ClNO | [5][6] |

| Molecular Weight | 213.71 g/mol | |

| Appearance | Grey Solid | |

| Purity | Typically ≥96% | |

| Melting/Boiling Point | Data not consistently available in public literature. Must be confirmed by analysis of the specific lot. | |

| Solubility | Soluble in water and polar organic solvents like methanol and isopropanol. | [4][7] |

Part 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The most logical and field-proven approach begins with a commercially available chiral precursor, (S)-3-hydroxypyrrolidine, and proceeds through protection, activation, and deprotection steps. The causality behind each step is critical for ensuring high yield and optical purity.

Synthetic Pathway Overview

The overall transformation leverages standard, robust reactions to build the target molecule from a simpler chiral pool starting material.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes justifications and identifies critical parameters that ensure the reaction proceeds as intended.

Objective: To synthesize this compound with high purity and stereochemical integrity.

Starting Material: (S)-3-Hydroxypyrrolidine hydrochloride (CAS: 122536-94-1)[8]

Step 1: N-Protection with a tert-Butoxycarbonyl (Boc) Group

-

Causality: The secondary amine of the pyrrolidine ring is a nucleophile and a base. It would interfere with the subsequent O-benzylation step (Step 2), which requires a strong base. The Boc group is an ideal protecting group because it is stable to the basic conditions of ether synthesis but can be cleanly removed under acidic conditions that are orthogonal to the benzyl ether.

-

Methodology:

-

Dissolve (S)-3-hydroxypyrrolidine hydrochloride in a suitable solvent like dichloromethane (DCM).

-

Add a base, such as triethylamine, in a slight excess (e.g., 2.2 equivalents) to neutralize the hydrochloride salt and act as an acid scavenger.

-

Cool the mixture to 0°C in an ice bath. This is a critical control point to manage the exothermicity of the reaction.

-

Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (approx. 1.1 equivalents) dissolved in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove salts and isolate the N-Boc protected product, (S)-1-Boc-3-hydroxypyrrolidine.

-

Step 2: O-Benzylation via Williamson Ether Synthesis

-

Causality: This step forms the key C-O bond. A strong base is required to deprotonate the secondary alcohol, forming a potent alkoxide nucleophile. Sodium hydride (NaH) is an effective, non-nucleophilic base for this purpose. The resulting alkoxide then displaces the bromide from benzyl bromide in a classic Sₙ2 reaction.

-

Methodology:

-

Dissolve the product from Step 1 in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the strong base.

-

Cool the solution to 0°C.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Proper ventilation is essential.

-

Stir the mixture at 0°C for 30-60 minutes to ensure complete formation of the alkoxide.

-

Add benzyl bromide (~1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to yield crude (S)-1-Boc-3-benzyloxypyrrolidine. Purify by column chromatography if necessary.

-

Step 3: Boc Deprotection and Hydrochloride Salt Formation

-

Causality: This final step serves two purposes: removing the Boc protecting group and forming the stable, easily handleable hydrochloride salt. A solution of hydrogen chloride in a solvent like isopropanol or dioxane is ideal as it provides the acidic conditions for deprotection and the chloride counter-ion for salt formation in a single reagent.

-

Methodology: (Adapted from the synthesis of the (R)-enantiomer[7])

-

Dissolve the purified product from Step 2 in a minimal amount of a suitable solvent, such as isopropanol.

-

Heat the solution gently to approximately 40°C.

-

Slowly add a solution of hydrogen chloride in isopropanol (or another suitable solvent) over several hours.

-

After the addition is complete, cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Induce crystallization by adding a co-solvent system like ethyl acetate/hexane. The use of a seed crystal can be beneficial.[7]

-

Filter the resulting precipitate, wash with a non-polar solvent (e.g., hexane or ethyl acetate) to remove impurities, and dry under vacuum to yield the final product, this compound.

-

Part 3: Applications in Drug Discovery

The utility of this compound lies in its role as a chiral synthon. The protected hydroxyl group masks a key functionality, while the secondary amine is available for nucleophilic attack or coupling reactions. This allows for the controlled, stepwise construction of complex molecules.

Workflow: Integration into a Drug Discovery Campaign

The following diagram illustrates how this building block is typically employed in a lead optimization program.

Caption: Workflow for using the title compound in lead optimization.

-

Strategic Importance: The (S)-3-hydroxy-pyrrolidine motif is a key structural fragment in several marketed drugs, including Darifenacin (a selective M3 muscarinic receptor antagonist for treating overactive bladder) and Barnidipine (a calcium channel blocker for hypertension).[9] The use of this compound allows chemists to synthesize novel analogs of these drugs or explore new chemical space around these validated pharmacophores. The benzyl group serves as a robust protecting group for the hydroxyl functionality, which can be unmasked in a late-stage synthetic step (e.g., via catalytic hydrogenation) to reveal a site for further modification or a critical hydrogen bond donor for target engagement.

Part 4: Analytical and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the building block is non-negotiable for its use in pharmaceutical synthesis. A multi-technique approach is required for comprehensive characterization.

| Analytical Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Confirms the presence of the pyrrolidine ring, benzyl group, and the correct number of protons and carbons. Absence of signals from starting materials or residual solvents indicates purity. |

| HPLC/LC-MS | Purity determination and mass confirmation. | A single major peak in the chromatogram indicates high purity. The mass spectrometer confirms the molecular weight of the parent ion (M+H)⁺.[5] |

| Chiral HPLC | Enantiomeric purity assessment. | Crucial for confirming that the desired (S)-enantiomer is present and for quantifying any contamination from the (R)-enantiomer. |

| FTIR Spectroscopy | Functional group identification. | Shows characteristic absorptions for N-H (from the hydrochloride salt), C-O (ether), and aromatic C-H bonds. |

Part 5: Safety, Handling, and Storage

Proper handling procedures are essential for user safety and for maintaining the integrity of the compound.

-

Hazard Identification: This compound class can be harmful if swallowed or inhaled and may cause skin and eye irritation or burns.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety glasses or goggles, and a lab coat.[10]

-

Handling:

-

Storage:

References

- Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

- Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

-

ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]

- 5. CAS 931409-74-4 | this compound - Synblock [synblock.com]

- 6. This compound [amp.chemicalbook.com]

- 7. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]

- 8. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (s)-3-Benzyloxy-pyrrolidine hydrochloride

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for the chiral building block, (s)-3-Benzyloxy-pyrrolidine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹H and ¹³C NMR spectroscopy as applied to this compound. It emphasizes the rationale behind experimental design and data interpretation to ensure scientific integrity and reliable structural elucidation.

Introduction: The Significance of this compound and the Role of NMR

This compound is a valuable chiral intermediate in the synthesis of a wide range of pharmaceutical agents. Its stereochemically defined pyrrolidine core, coupled with the benzyloxy functionality, makes it a versatile scaffold in medicinal chemistry. The precise structural and stereochemical integrity of this building block is paramount for the successful synthesis of target molecules with desired pharmacological profiles.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural characterization of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will provide a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound, a robust protocol for data acquisition, and a workflow for spectral interpretation.

Theoretical Framework and Predicted Spectroscopic Data

While a publicly available, experimentally verified spectrum for this compound is not readily found in common spectral databases, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on fundamental NMR principles and comparison with structurally related compounds. The hydrochloride form implies that the pyrrolidine nitrogen is protonated, which will significantly influence the chemical shifts of the neighboring protons and carbons.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will exhibit signals corresponding to the protons of the pyrrolidine ring, the benzyloxy group, and the ammonium proton. The chirality at the C3 position renders the protons on C2, C4, and C5 diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to separate signals with distinct couplings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |

| Aromatic-H (5H) | 7.30 - 7.45 | Multiplet | Protons on the phenyl ring of the benzyl group typically resonate in this region. |

| -OCH₂-Ph (2H) | ~4.60 | Singlet | The benzylic protons are adjacent to an oxygen atom, deshielding them. The signal is expected to be a singlet as there are no adjacent protons. |

| H3 (1H) | ~4.30 - 4.40 | Multiplet | This proton is on the carbon bearing the benzyloxy group, leading to significant deshielding. It will be coupled to the protons on C2 and C4. |

| H2, H5 (4H) | 3.20 - 3.60 | Multiplets | These protons are adjacent to the protonated nitrogen atom, which strongly deshields them. Due to diastereotopicity, they may appear as complex multiplets. |

| H4 (2H) | 2.10 - 2.40 | Multiplet | These protons are further from the electron-withdrawing groups and are expected to be the most upfield of the pyrrolidine ring protons. They will be coupled to H3 and H5. |

| N-H₂⁺ (2H) | 9.50 - 10.50 | Broad Singlet | The ammonium protons are acidic and their signal is often broad due to exchange with trace amounts of water and quadrupolar relaxation of the nitrogen. The chemical shift is highly dependent on the solvent and concentration. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Aromatic C (Quaternary) | ~137 | The ipso-carbon of the phenyl ring attached to the -OCH₂- group. |

| Aromatic CH (4C) | 128 - 129 | The protonated carbons of the phenyl ring. |

| -OCH₂-Ph | ~71 | The benzylic carbon is attached to an oxygen atom. |

| C3 | ~78 | This carbon is attached to the electronegative oxygen of the benzyloxy group, resulting in a significant downfield shift. |

| C2, C5 | 45 - 50 | These carbons are adjacent to the protonated nitrogen atom, causing a downfield shift. |

| C4 | ~30 | This is the most upfield carbon of the pyrrolidine ring. |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reliable NMR data, a standardized and well-justified experimental protocol is essential. This protocol is designed to be a self-validating system.

Sample Preparation

-

Analyte: this compound (typically 5-10 mg).

-

Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O) are suitable choices due to the salt nature of the compound. CD₃OD is often preferred for better resolution. The volume should be approximately 0.6-0.7 mL.

-

Causality: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals. Polar solvents are necessary to dissolve the hydrochloride salt.

-

-

Internal Standard: Tetramethylsilane (TMS) is typically used as a reference standard (0 ppm). However, in polar solvents like CD₃OD or D₂O, a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is more appropriate.

-

Causality: A reference standard provides a fixed point for the chemical shift scale, allowing for accurate and reproducible measurements across different spectrometers.

-

Spectrometer Setup and ¹H NMR Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through shimming to obtain sharp, symmetrical peaks.

-

Causality: A stable and homogeneous magnetic field is critical for high-resolution NMR spectroscopy.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: A spectral width of approximately 12-15 ppm is usually sufficient to cover all proton signals.

-

Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for quantitative analysis.

-

Number of Scans: 8 to 16 scans are typically sufficient for a good signal-to-noise ratio for a sample of this concentration.

-

¹³C NMR Acquisition

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

Spectral Width: A spectral width of approximately 200-220 ppm is needed to encompass all carbon signals.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

Data Processing and Interpretation Workflow

The following workflow outlines the steps from raw data to a fully assigned spectrum.

Caption: Workflow for NMR data processing and interpretation.

Step-by-Step Interpretation

-

Chemical Shift Analysis: Compare the chemical shifts of the observed signals with the predicted values in Tables 1 and 2.

-

Integration (¹H NMR): The integral of each signal should be proportional to the number of protons it represents. This is a crucial step for confirming assignments.

-

Multiplicity Analysis (¹H NMR): The splitting pattern (singlet, doublet, triplet, multiplet) of each signal provides information about the number of neighboring protons, governed by the n+1 rule for first-order spectra.

-

2D NMR Spectroscopy (Optional but Recommended): For unambiguous assignment, especially of the diastereotopic protons, 2D NMR experiments are invaluable:

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for assigning quaternary carbons and piecing together molecular fragments.

-

The logical relationship for assigning the pyrrolidine ring signals is illustrated below.

Caption: Logic for NMR signal assignment using 2D correlations.

Conclusion

The structural integrity of this compound is best confirmed through a combination of ¹H and ¹³C NMR spectroscopy. While this guide provides a robust theoretical prediction of the expected spectra, it is the rigorous application of the outlined experimental and interpretive workflows that ensures the generation of reliable and defensible data. For any drug development program, the establishment of such a detailed spectroscopic fingerprint is a non-negotiable aspect of quality control and regulatory compliance.

Introduction: The Strategic Importance of Chiral Pyrrolidines in Drug Discovery

An In-depth Technical Guide on the Synthesis and Characterization of (S)-3-Benzyloxy-pyrrolidine Hydrochloride

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that holds a position of distinction in medicinal chemistry, frequently referred to as a "privileged structure."[1] This designation arises from its recurring presence in a multitude of biologically active compounds, including 37 drugs approved by the U.S. Food and Drug Administration (FDA).[2] The power of the pyrrolidine scaffold lies in its non-planar, three-dimensional conformation, which allows for a more effective exploration of pharmacophore space compared to flat aromatic systems.[1][2] This structural feature, combined with the stereogenicity of its carbon atoms, enables the precise spatial orientation of substituents, which is critical for selective binding to biological targets like enzymes and receptors.[2]

Within this important class of compounds, chiral 3-substituted pyrrolidines are particularly valuable as building blocks in the synthesis of complex pharmaceutical agents. This compound is a prime example of such a key intermediate. The (S)-chirality at the C3 position is a crucial design element for achieving enantioselectivity in drug candidates.[3] The benzyloxy group not only serves as a protecting group for the hydroxyl function but also provides a versatile handle for subsequent chemical modifications. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it easier to handle and formulate.[3] This guide provides a detailed protocol for the synthesis of this compound from a readily available chiral precursor, followed by a comprehensive characterization workflow to validate its structure, purity, and stereochemical integrity.

Part 1: Chiral Synthesis of this compound

The most direct and reliable synthetic strategy for preparing this compound involves a two-step process starting from the commercially available chiral building block, (S)-3-hydroxypyrrolidine. The core transformation is a Williamson ether synthesis to install the benzyl group, followed by conversion to the hydrochloride salt.

Causality Behind Experimental Choices

-

Starting Material: (S)-3-Hydroxypyrrolidine hydrochloride is chosen for its high optical purity and commercial availability.[4][5] Using the hydrochloride salt requires an initial neutralization step to generate the free amine necessary for N-protection. Alternatively, starting with N-protected (S)-3-hydroxypyrrolidine can streamline the process. For this guide, we will detail a robust method starting from N-Boc-(S)-3-hydroxypyrrolidine.

-

Base Selection: Sodium hydride (NaH) is an ideal base for the Williamson ether synthesis. It is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the corresponding sodium alkoxide. This prevents side reactions, such as competition with the pyrrolidine nitrogen or SN2 reactions on the base itself, ensuring a high yield of the desired ether.

-

Alkylation Agent: Benzyl bromide is an excellent electrophile for this reaction due to the stability of the benzylic carbocation-like transition state and the good leaving group ability of the bromide ion.

-

Salt Formation: Conversion of the final product to its hydrochloride salt is crucial for practical reasons. The free base, (S)-3-benzyloxy-pyrrolidine, is often an oil, which can be difficult to purify and handle.[6] The hydrochloride salt is typically a stable, non-hygroscopic, crystalline solid, which simplifies isolation, purification (via recrystallization), and long-term storage.

Experimental Protocol: Step-by-Step Synthesis

Step 1a: Protection of Pyrrolidine Nitrogen (if starting from (S)-3-hydroxypyrrolidine)

-

Dissolve (S)-3-hydroxypyrrolidine hydrochloride in a mixture of dioxane and water.

-

Add sodium carbonate (Na₂CO₃) to neutralize the hydrochloride and basify the solution.

-

Add a solution of di-tert-butyl dicarbonate (Boc)₂O in dioxane dropwise at room temperature.

-

Stir the reaction mixture overnight.

-

Extract the product, (S)-1-Boc-3-hydroxypyrrolidine, with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 1b: Benzylation of the Hydroxyl Group

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of (S)-1-Boc-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen gas evolution ceases, indicating the complete formation of the sodium alkoxide.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude (S)-1-Boc-3-benzyloxy-pyrrolidine. Purify by flash column chromatography on silica gel if necessary.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified (S)-1-Boc-3-benzyloxy-pyrrolidine in a suitable organic solvent such as diethyl ether or 1,4-dioxane.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or a saturated solution of HCl gas in diethyl ether, >3.0 equivalents) dropwise at 0 °C.

-

A white precipitate will form immediately. Stir the resulting suspension at room temperature for 2-4 hours to ensure complete deprotection of the Boc group and salt formation.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield this compound as a white crystalline solid.

Visualization of the Synthetic Workflow

Caption: Synthetic route to this compound.

Part 2: Comprehensive Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound. A multi-technique approach provides a self-validating system, ensuring the material meets the high standards required for research and drug development.

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Provides information on the electronic environment and connectivity of protons. The spectrum should show distinct signals for the aromatic protons of the benzyl group (typically ~7.3 ppm), the benzylic methylene protons (-O-CH₂-Ph, a singlet around 4.5 ppm), and the diastereotopic protons of the pyrrolidine ring.

-

¹³C NMR: Confirms the carbon framework of the molecule. The spectrum will show characteristic signals for the aromatic carbons, the benzylic carbon, and the carbons of the pyrrolidine ring.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Using Electrospray Ionization (ESI-MS), the analysis is performed on the free base. The expected protonated molecular ion [M+H]⁺ for C₁₁H₁₅NO (MW: 177.24) will be observed at m/z ≈ 178.12.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key expected peaks include a broad absorption band for the N-H⁺ stretch of the ammonium salt (~2400-2800 cm⁻¹), C-H stretches for aromatic and aliphatic groups (~2850-3100 cm⁻¹), and a strong C-O stretch for the ether linkage (~1100 cm⁻¹).

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining the enantiomeric purity (or enantiomeric excess, e.e.) of the product. The sample is run on a chiral stationary phase, which allows for the separation of the (S) and (R) enantiomers. The result confirms that the synthesis proceeded without racemization.

-

Melting Point (MP): A sharp melting point range is a good indicator of the purity of a crystalline solid.

Tabulated Summary of Expected Analytical Data

| Analytical Technique | Parameter | Expected Result for this compound |

| Molecular Formula | - | C₁₁H₁₆ClNO[7] |

| Molecular Weight | - | 213.70 g/mol [7] |

| Appearance | - | White to off-white crystalline solid |

| ¹H NMR (400 MHz, D₂O) | Chemical Shift (δ) | ~7.4 (m, 5H, Ar-H), 4.6 (s, 2H, O-CH₂-Ph), 4.4 (m, 1H, CH-O), 3.3-3.6 (m, 4H, CH₂-N-CH₂), 2.1-2.3 (m, 2H, C-CH₂-C) |

| ¹³C NMR (100 MHz, D₂O) | Chemical Shift (δ) | ~137.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 76.0 (CH-O), 70.0 (O-CH₂-Ph), 51.0 (CH₂-N), 46.0 (CH₂-N), 31.0 (C-CH₂-C) |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ of free base | m/z ≈ 178.12 |

| Chiral HPLC | Enantiomeric Excess (e.e.) | >98% |

| Melting Point | - | Specific range (literature dependent) |

Visualization of the Characterization Workflow

Caption: Multi-technique approach for product characterization.

Conclusion

This guide has detailed a robust and reliable method for the synthesis of this compound, a high-value chiral intermediate for the pharmaceutical industry. The described protocol, which leverages a Williamson ether synthesis followed by salt formation, is scalable and utilizes common laboratory reagents. The comprehensive characterization workflow, employing a suite of orthogonal analytical techniques, provides a self-validating system to ensure the final product's identity, high purity, and, most importantly, its enantiomeric integrity. Mastery of this synthesis and characterization process equips researchers and drug development professionals with a critical tool for the advancement of novel, stereochemically defined therapeutic agents.

References

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.

- Zhishang Chemical. (n.d.). Pyrrolidine and Pyrrole: The Pillars of Medicinal Chemistry. Zhishang Chemical.

- CymitQuimica. (n.d.). CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride. CymitQuimica.

- ChemicalBook. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride(122536-94-1) 1H NMR spectrum. ChemicalBook.

- PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride. National Center for Biotechnology Information.

- Longchem. (n.d.). (S)-3-(BENZYLOXY)PYRROLIDINE. Longchem.

- Synblock. (n.d.). CAS 931409-74-4 | this compound. Synblock.

- PubChemLite. (n.d.). 3-(benzyloxy)pyrrolidine (C11H15NO). PubChemLite.

Sources

- 1. organicintermediate.com [organicintermediate.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]

- 4. (S)-3-Hydroxypyrrolidine hydrochloride(122536-94-1) 1H NMR [m.chemicalbook.com]

- 5. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-3-(BENZYLOXY)PYRROLIDINE [longchemcorp.com]

- 7. CAS 931409-74-4 | this compound - Synblock [synblock.com]

- 8. PubChemLite - 3-(benzyloxy)pyrrolidine (C11H15NO) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Mechanism of Action of (S)-3-Benzyloxy-pyrrolidine Derivatives as Triple Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (S)-3-benzyloxy-pyrrolidine scaffold represents a promising pharmacophore in the development of novel therapeutics for central nervous system (CNS) disorders. This technical guide synthesizes current understanding and provides a detailed exploration of the putative mechanism of action for this class of compounds. Based on extensive analysis of related chemical structures and their biological activities, it is proposed that (S)-3-benzyloxy-pyrrolidine derivatives primarily function as triple reuptake inhibitors (TRIs) , concurrently blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This guide will delve into the molecular underpinnings of this mechanism, the critical structure-activity relationships (SAR), and the experimental methodologies essential for the characterization of these compounds.

Introduction: The Pyrrolidine Scaffold in CNS Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in medicinal chemistry, frequently incorporated into the structures of drugs targeting the CNS.[1] Its non-planar, puckered conformation allows for precise three-dimensional orientation of substituents, facilitating specific interactions with biological targets. The stereochemistry of the pyrrolidine ring is often a critical determinant of pharmacological activity, with different enantiomers exhibiting distinct potencies and selectivities.

The (S)-3-benzyloxy-pyrrolidine core combines the advantageous structural features of the pyrrolidine ring with a benzyloxy substituent at the 3-position. This benzyloxy group can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which can significantly influence binding affinity and selectivity for target proteins.[2][3]

Proposed Mechanism of Action: Triple Reuptake Inhibition

The primary mechanism of action for (S)-3-benzyloxy-pyrrolidine derivatives is hypothesized to be the inhibition of monoamine transporters, specifically SERT, NET, and DAT.[4] These transporters are responsible for the reuptake of their respective neurotransmitters—serotonin, norepinephrine, and dopamine—from the synaptic cleft back into the presynaptic neuron, thus terminating their signaling.[5][6] By blocking these transporters, (S)-3-benzyloxy-pyrrolidine derivatives increase the extracellular concentrations of these key neurotransmitters, leading to enhanced and prolonged monoaminergic neurotransmission.[1] This modulation of serotonergic, noradrenergic, and dopaminergic pathways is a well-established therapeutic strategy for a range of psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1][7]

The Monoamine Transporters: Structure and Function

SERT, NET, and DAT belong to the solute carrier 6 (SLC6) family of neurotransmitter transporters.[5] They are integral membrane proteins characterized by 12 transmembrane domains (TMDs) with intracellular N- and C-termini. The binding of neurotransmitters and inhibitors occurs within a central binding pocket formed by several of these TMDs.[8][9] The transport process is an active mechanism coupled to the electrochemical gradients of sodium and chloride ions.[10]

Molecular Interactions with Monoamine Transporters

While crystal structures of (S)-3-benzyloxy-pyrrolidine derivatives complexed with monoamine transporters are not yet available, molecular modeling and simulation studies of related inhibitors provide valuable insights into their binding modes.[5][7][11] It is anticipated that the protonated nitrogen of the pyrrolidine ring forms a key ionic interaction with a conserved aspartate residue within the central binding pocket of the transporters.[11] The benzyloxy moiety is likely to occupy a hydrophobic pocket, engaging in van der Waals and potentially pi-stacking interactions with aromatic amino acid residues.

The following diagram illustrates the proposed mechanism of action:

Caption: Proposed mechanism of (S)-3-benzyloxy-pyrrolidine derivatives as triple reuptake inhibitors.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of (S)-3-benzyloxy-pyrrolidine derivatives is intricately linked to their chemical structure. Key SAR considerations include:

-

The Pyrrolidine Ring: This serves as a rigid scaffold to orient the key pharmacophoric elements.

-

(S)-Stereochemistry at C3: The stereochemistry at the 3-position of the pyrrolidine ring is crucial for optimal interaction with the chiral binding pockets of the monoamine transporters. Enantiomers often exhibit significant differences in binding affinity and selectivity.[12][13]

-

The 3-Benzyloxy Group: The size, shape, and electronic properties of the substituent at the 3-position are critical. The benzyloxy group is well-suited to occupy a hydrophobic pocket within the transporters. Modifications to the phenyl ring of the benzyloxy group (e.g., substitution with electron-withdrawing or -donating groups) can modulate potency and selectivity.

-

N-Substitution: The nitrogen atom of the pyrrolidine ring is typically protonated at physiological pH. While the parent (S)-3-benzyloxy-pyrrolidine is the core structure, N-alkylation or N-arylation can further influence the compound's properties, including its affinity for the transporters and its pharmacokinetic profile.

Experimental Characterization: Protocols and Methodologies

The characterization of (S)-3-benzyloxy-pyrrolidine derivatives as triple reuptake inhibitors involves a suite of in vitro assays.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a compound for a specific transporter.[14][15] They involve a competition between the unlabeled test compound and a radiolabeled ligand known to bind to the transporter.

Protocol: Competitive Radioligand Binding Assay for SERT, NET, and DAT

-

Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing human SERT, NET, or DAT.[16]

-

Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and a range of concentrations of the (S)-3-benzyloxy-pyrrolidine derivative.[16][17]

-

Equilibrium: Incubate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.[14]

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.[16]

Synaptosome Uptake Assays

These functional assays measure the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are isolated nerve terminals.[18][19]

Protocol: Synaptosome Uptake Inhibition Assay

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT and NET).[20][21]

-

Pre-incubation: Pre-incubate the synaptosomes in a physiological buffer with varying concentrations of the (S)-3-benzyloxy-pyrrolidine derivative.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of the respective radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).[18]

-

Incubation: Incubate for a short period (typically 5-15 minutes) at 37°C.

-

Uptake Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity accumulated within the synaptosomes using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

The following diagram outlines the experimental workflow for characterizing these derivatives:

Caption: Experimental workflow for the characterization of (S)-3-benzyloxy-pyrrolidine derivatives.

Data Presentation

The results from the in vitro assays should be summarized in a clear and concise format to facilitate comparison and SAR analysis.

Table 1: In Vitro Potency of (S)-3-Benzyloxy-pyrrolidine Derivatives

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | 5-HT Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | DA Uptake IC₅₀ (nM) |

| Derivative 1 | Data | Data | Data | Data | Data | Data |

| Derivative 2 | Data | Data | Data | Data | Data | Data |

| ... | ... | ... | ... | ... | ... | ... |

Conclusion and Future Directions

The (S)-3-benzyloxy-pyrrolidine scaffold holds significant potential for the development of novel CNS therapeutics. The proposed mechanism of action as triple reuptake inhibitors provides a strong rationale for their further investigation in preclinical models of depression, anxiety, and other neurological disorders. Future research should focus on:

-

Lead Optimization: Synthesizing and testing a broader range of analogs to refine the SAR and optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: Evaluating lead compounds in animal models of CNS disorders to establish their therapeutic potential.

-

Structural Biology: Obtaining co-crystal structures of these derivatives with the monoamine transporters to definitively elucidate their binding modes and guide further rational drug design.

-

Safety and Toxicology: Conducting comprehensive safety and toxicology studies to assess the therapeutic window of promising candidates.

By systematically applying the principles and methodologies outlined in this guide, researchers can effectively advance the development of (S)-3-benzyloxy-pyrrolidine derivatives as next-generation CNS therapies.

References

- 1. Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A structural basis for how ligand binding site changes can allosterically regulate GPCR signaling and engender functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Monoamine transporters: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of monoamine transporters: Role of transporter phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.au.dk [pure.au.dk]

- 11. Identification of Novel Serotonin Transporter Compounds by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereoselective Inhibition of High- and Low-Affinity Organic Cation Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 20. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]

A Technical Guide to the Safe Handling of (S)-3-Benzyloxy-pyrrolidine hydrochloride for Research and Development

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for (S)-3-benzyloxy-pyrrolidine hydrochloride (CAS No: 931409-74-4). As a valuable chiral building block in medicinal chemistry, understanding its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond a simple recitation of safety data, offering a framework of causality and best practices grounded in established chemical safety principles.

Compound Identification and Significance

This compound is a heterocyclic organic compound featuring a pyrrolidine ring, a five-membered non-aromatic nitrogen heterocycle that is a cornerstone in pharmaceutical development.[1] The molecule's specific stereochemistry, designated by the (S)-configuration, is critical, as different enantiomers of a chiral compound can exhibit vastly different pharmacological and toxicological profiles.[2] The benzyloxy group serves as a key functional handle and a protecting group in multi-step syntheses, while the hydrochloride salt form typically enhances the compound's stability and solubility in aqueous media compared to its free base form.[2]

Its structural motifs are prevalent in a wide array of bioactive molecules and approved drugs, making it a crucial intermediate for synthetic chemists aiming to construct complex molecular architectures.[1][2][3]

Hazard Identification and GHS Classification

A thorough risk assessment begins with a clear understanding of the compound's intrinsic hazards as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The available data indicates that this compound is classified as a substance requiring careful handling due to its potential to cause irritation and harm upon exposure.

| GHS Classification | Details |

| Pictogram | GHS07 (Exclamation Mark)[4] |

| Signal Word | Warning [4] |

| Hazard Statements | H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4][5] P264: Wash skin thoroughly after handling.[5][6] P271: Use only outdoors or in a well-ventilated area.[5][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7][8] |

These classifications mandate the use of specific engineering controls and personal protective equipment to mitigate the risk of exposure during routine laboratory operations.

Physicochemical and Toxicological Profile

While comprehensive data for this specific research chemical is limited, key identifiers and known toxicological endpoints from its GHS classification are summarized below.

| Property | Value |

| CAS Number | 931409-74-4[4] |

| Molecular Formula | C11H16ClNO[4] |

| Molecular Weight | 213.70 g/mol [4] |

| Appearance | Data not available; likely a solid based on handling precautions against dust formation.[7] |

| Toxicological Information | The toxicological properties have not been fully investigated.[8] Based on H-statements, the primary hazards are irritation to the skin, eyes, and respiratory system, and it is considered harmful if ingested.[4][6] |

The lack of exhaustive toxicological data reinforces the need to treat the compound with a high degree of caution, assuming it may have uncharacterized hazardous properties.

Standard Operating Procedures for Safe Handling

A self-validating safety protocol integrates engineering controls, personal protective equipment, and procedural diligence. The following steps are designed to minimize exposure and ensure a safe working environment.

Engineering Controls: The First Line of Defense

All work involving this compound, especially the handling of the solid powder, must be conducted in a properly functioning chemical fume hood.[7][9] This is crucial to prevent the inhalation of dust or aerosols, directly addressing the H335 (May cause respiratory irritation) hazard.[4] The workspace should be equipped with an easily accessible eyewash station and safety shower.[10]

Personal Protective Equipment (PPE): Essential Barrier Protection

The selection of PPE is directly dictated by the compound's hazards.

-

Eye and Face Protection: Chemical safety goggles or a face shield (minimum 8-inch) are mandatory to protect against accidental splashes and airborne particles, in compliance with the H319 (Causes serious eye irritation) classification.[4][11]

-

Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[8] Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[11] This is a critical control for the H315 (Causes skin irritation) hazard.[4]

-

Respiratory Protection: If work outside of a fume hood is unavoidable or if dust/aerosols are generated, a NIOSH-approved respirator is required.[8]

Step-by-Step Handling Protocol

-

Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Assemble all necessary equipment and reagents before handling the compound.

-

Weighing: Conduct all weighing operations on a draft shield or within the fume hood to contain any airborne powder. Use a spatula to gently transfer the solid, avoiding actions that could generate dust.

-

Dissolution: If preparing a solution, add the solid to the solvent slowly. Keep the container covered as much as possible during this process.

-

Post-Handling: After use, decontaminate the spatula and work surface. Tightly reseal the source container.[11]

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.[5][11] Do not eat, drink, or smoke in the handling area.[5]

Storage Requirements

Proper storage is essential for maintaining the compound's integrity and preventing accidental release.

Emergency Response and First Aid

In the event of an exposure or spill, a rapid and informed response is critical.

Caption: Emergency response workflow for different exposure routes.

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[7][8] If symptoms persist, seek medical attention.[5]

-

Skin Contact: Take off immediately all contaminated clothing.[8] Wash the affected area thoroughly with soap and plenty of water.[5] If skin irritation occurs, get medical advice.[6]

-

Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[7][8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[8][9]

-

Ingestion: If swallowed, rinse the mouth with water.[5] Do NOT induce vomiting.[9] Call a poison center or doctor immediately.[5]

Accidental Release Measures

For a small spill:

-

Evacuate non-essential personnel from the area.[12]

-

Ensure adequate ventilation.[11]

-

Wear full PPE as described in Section 4.2.

-

Prevent dust formation.[7] Gently sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[5]

Application in Drug Development & Synthesis

This compound is more than just a reagent; it is an enabling tool for the discovery of new medicines. The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in FDA-approved drugs.[1] Its rigid, three-dimensional shape can provide a superior framework for interacting with biological targets compared to more flexible or flat molecules.[1]

Caption: Role as a chiral intermediate in pharmaceutical synthesis.

The specific (S)-chirality is often essential for achieving the desired biological activity, as receptor and enzyme binding sites are themselves chiral.[2] The benzyloxy group acts as a robust protecting group for the hydroxyl functionality, allowing chemists to perform reactions on other parts of the molecule without affecting the hydroxyl group. It can then be selectively removed at a later stage in the synthesis. This strategic use of chiral intermediates is fundamental to modern drug development.[3][15]

Disposal and Environmental Considerations

Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations.[8] Do not mix with other waste.[8] Uncleaned containers should be treated as the product itself.[8] Discharge into the environment must be avoided, as the ecological effects have not been fully determined.[11]

References

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 4. CAS 931409-74-4 | this compound - Synblock [synblock.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. aksci.com [aksci.com]

- 7. 3-(BENZYLOXY)PYRROLIDINE - Safety Data Sheet [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. lobachemie.com [lobachemie.com]

- 13. fishersci.com [fishersci.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: N-Alkylation of (S)-3-Benzyloxy-pyrrolidine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in over 20 FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry and biological activity of a molecule.[2] Specifically, N-substituted (S)-3-benzyloxy-pyrrolidine derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds, including anticonvulsants, antidiabetic agents, and various receptor agonists and antagonists.[1][3]

The nitrogen atom of the pyrrolidine ring serves as a key point for diversification. By introducing various alkyl groups (N-alkylation), chemists can modulate properties such as basicity, lipophilicity, and steric profile, thereby fine-tuning the molecule's interaction with biological targets. This application note provides a detailed, field-proven guide to the N-alkylation of (S)-3-benzyloxy-pyrrolidine hydrochloride, covering fundamental principles, step-by-step protocols, and critical insights for success.

Core Principles & Pre-Reaction Preparations

The Challenge: Starting with a Hydrochloride Salt

The starting material, this compound, is an ammonium salt. In this protonated form, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack, rendering it unreactive towards alkylating agents. Therefore, the first and most critical step is the in-situ neutralization of the hydrochloride salt to liberate the free secondary amine.

This is achieved by adding a suitable base. The choice of base is paramount and depends on the chosen alkylation method.

-

For Direct Alkylation (with Alkyl Halides): Non-nucleophilic bases like triethylamine (TEA), diisopropylethylamine (DIPEA, Hünig's base), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are ideal. They are strong enough to deprotonate the ammonium salt but will not compete with the pyrrolidine as a nucleophile.

-

Stoichiometry: At least one equivalent of the base is required for neutralization. However, an additional equivalent is often necessary to scavenge the acid (e.g., HBr, HI) generated during the subsequent alkylation step. Therefore, using 2.0-2.2 equivalents of the base is a common and effective strategy.

The Reaction: Nucleophilic Substitution

The N-alkylation of a secondary amine with an alkyl halide is a classic nucleophilic aliphatic substitution reaction, typically proceeding via an Sₙ2 mechanism.[4][5] The liberated secondary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide to form a new C-N bond.

A common pitfall in amine alkylation is overalkylation, where the newly formed tertiary amine, which can be more nucleophilic than the starting secondary amine, reacts further with the alkyl halide to form a quaternary ammonium salt.[6] While this is a concern, for many pyrrolidine systems, careful control of stoichiometry (using a slight excess of the amine or 1.0-1.2 equivalents of the alkylating agent) and reaction conditions can effectively minimize this side reaction.[6][7]

An alternative and often cleaner method is reductive amination , which avoids the issue of overalkylation entirely.[8] This two-step, one-pot process involves the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a selective reducing agent.[8][9]

Generalized Experimental Workflow

The following diagram outlines the logical flow of a typical N-alkylation experiment.

Caption: Sₙ2 mechanism for N-alkylation of the pyrrolidine free base.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.2 eq), and anhydrous acetonitrile (ACN, approx. 0.1 M concentration).

-

Free Base Liberation: Stir the suspension vigorously at room temperature for 30 minutes. The K₂CO₃ will neutralize the HCl salt.

-

Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to 60-80°C and stir. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate (EtOAc) and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

| Parameter | Recommended Condition | Rationale |

| Base | K₂CO₃, Cs₂CO₃ | Inexpensive, non-nucleophilic, and easily removed by filtration. [10] |

| Solvent | Acetonitrile (ACN), DMF | Polar aprotic solvents that effectively solvate the ions and facilitate the Sₙ2 reaction. |

| Temperature | 60-80°C | Provides sufficient energy to overcome the activation barrier for less reactive alkyl halides. |

| Monitoring | TLC (e.g., 10% MeOH in DCM) | The product will have a higher Rf value than the starting free base. |

Protocol 2: N-Alkylation via Reductive Amination

This protocol is superior for preventing overalkylation and is compatible with a wide range of aldehydes and ketones. [8][9]Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces the iminium intermediate much faster than the starting carbonyl. [9] Step-by-Step Methodology:

-

Setup: To a round-bottom flask with a stir bar, add this compound (1.0 eq), the aldehyde or ketone (1.1 eq), and an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Free Base Liberation: Add triethylamine (Et₃N, 1.2 eq) to neutralize the HCl salt and stir for 15 minutes at room temperature.

-

Iminium Formation/Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

-

Reaction: Stir the reaction at room temperature. Monitor by TLC or LC-MS until completion (typically 2-16 hours).

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-